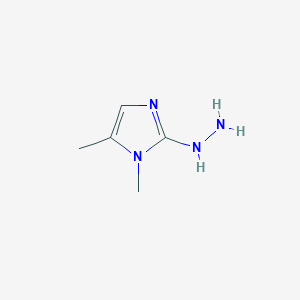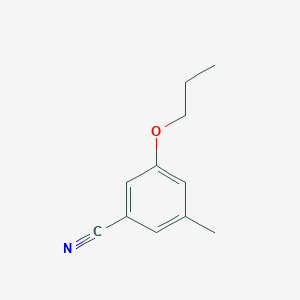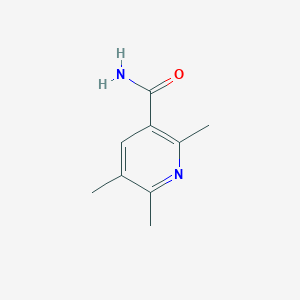
2-(3,4-Difluorophenyl)cyclopropanecarboxamide
描述
2-(3,4-Difluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H9F2NO. It is a cyclopropane derivative featuring a difluorophenyl group and a carboxamide functional group. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine. The resulting compound undergoes cyclopropanation with diformazan sulfoxonium methylene ylide in DMSO, sodium iodide, and NaOH to yield 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Finally, this acid is converted to the desired carboxamide through a series of steps involving hydrolysis and reaction with ammonia .
Industrial Production Methods
Industrial production of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to enhance yield and purity while minimizing waste and production costs .
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
科学研究应用
2-(3,4-Difluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in ticagrelor synthesis, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombotic events .
相似化合物的比较
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carboxamide group.
2-(3,4-Difluorophenyl)cyclopropylamine: Another related compound, featuring an amine group instead of a carboxamide.
Uniqueness
2-(3,4-Difluorophenyl)cyclopropanecarboxamide is unique due to its specific combination of a difluorophenyl group and a cyclopropane ring with a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEJQVYISBUGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8036791.png)










![4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036878.png)


